molecular formula C14H24N2O4 B2481795 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid CAS No. 1259324-03-2

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B2481795
CAS No.: 1259324-03-2
M. Wt: 284.356
InChI Key: YDICPQHLHLOGES-UHFFFAOYSA-N
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Description

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 284.356. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Amino Acid Synthesis

  • The compound has been used in the synthesis of novel heterocyclic amino acids. A study reported the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized amino acid obtained via [3+2] cycloaddition. This highlights its role in developing new heterocyclic structures (Dzedulionytė et al., 2021).

Non-Selective Inhibitors Synthesis

  • Piperidine derivatives of the compound have been synthesized and evaluated as non-selective inhibitors for ACC1/2, an enzyme crucial in fatty acid synthesis. This research is significant for its potential application in metabolic disorders (Chonan et al., 2011).

Cancer Treatment

  • The compound has been studied for its potential in treating cancer by inhibiting Aurora A, an enzyme important in the regulation of cell division (ヘンリー,ジェームズ, 2006).

Building Blocks for Drug Discovery

  • Azetidine-based isosteres of piperidine and morpholine have been designed using this compound. These building blocks are used in lead optimization programs for drug discovery, demonstrating its versatility in medicinal chemistry (Feskov et al., 2019).

Synthesis of Alkaloids

  • The compound has been used in synthesizing trans-2,6-disubstituted piperidine-related alkaloids. This synthesis is crucial for the development of novel alkaloids with potential therapeutic applications (Takahata et al., 2006).

LDL Receptor Upregulation

  • It has been utilized in synthesizing compounds that act as upregulators of the LDL receptor, important for cholesterol management and cardiovascular health (Ito et al., 2002).

Antidepressant and Nootropic Agents

  • Schiff's bases and 2-azetidinones derived from this compound were investigated for their antidepressant and nootropic activities. These findings are significant in the development of new treatments for mental health disorders (Thomas et al., 2016).

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-8-11(9-16)15-6-4-10(5-7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDICPQHLHLOGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259324-03-2
Record name 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid
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